N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. The presence of the thiadiazole ring suggests that it might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the types and arrangement of its atoms .Scientific Research Applications
Synthesis and Biological Activity
Research in the field of heterocyclic chemistry has led to the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles, incorporating various functional groups including carboxamide, hydroxyl, or carboxyalkyl moieties. These compounds, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have been evaluated for their biological activities. For instance, some of these derivatives demonstrated the ability to inhibit the methylation of tumor DNA in vitro, indicating potential for cancer treatment research (Hovsepyan et al., 2019). Similarly, the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities, suggesting a promising avenue for the development of new anticancer agents (Gomha et al., 2017).
Antimicrobial and Antifungal Properties
Substituted thiadiazoles have also been screened for their antimicrobial and antifungal properties, highlighting their potential as leads in the search for new antimicrobial agents. Research involving the synthesis and screening of substituted thiadiazoles against wood rotting fungi, such as Gleophyllum Straitum, has demonstrated the wood preservation efficiency of these compounds, which could have significant applications in the field of materials science and preservation (Zaidi et al., 2004).
Anti-Inflammatory and Analgesic Properties
The exploration of heterocyclic compounds for their anti-inflammatory and analgesic properties is another significant area of research. A study on benzothiazine derivatives, including 4-hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide and its complexes, demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is a pivotal enzyme in the inflammation process. These findings suggest potential applications of these compounds as nonsteroidal anti-inflammatory drugs (NSAIDs) (Sherif et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9-10(19-15-14-9)11(17)13-8-12(18-7-6-16)4-2-3-5-12/h16H,2-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKACXOCMGWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.